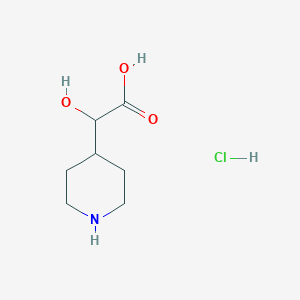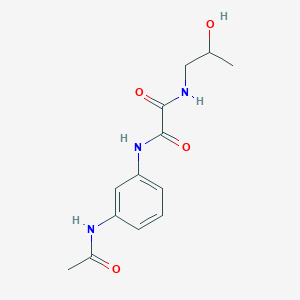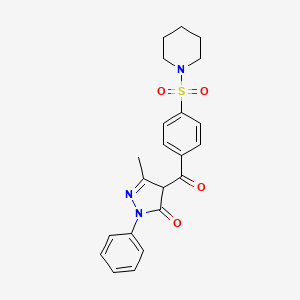![molecular formula C24H16F2N2O6S B2957073 2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide CAS No. 866811-07-6](/img/structure/B2957073.png)
2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C24H16F2N2O6S and its molecular weight is 498.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photovoltaics
The core structure of the compound, which includes a benzo[c][1,2,5]thiadiazole (BTZ) motif, has been extensively researched for use in photovoltaic devices . The electron donor-acceptor systems based on this motif can be utilized to create efficient organic solar cells. The compound’s ability to act as an organophotocatalyst under visible light can be harnessed to improve the light absorption and charge separation in solar cells, potentially leading to higher energy conversion efficiencies.
Fluorescent Sensors
Due to the fluorescent properties of the BTZ group, derivatives of this compound can be used as fluorescent sensors . These sensors can detect various environmental pollutants or biological substances by emitting fluorescence in the presence of specific targets. This application is crucial in environmental monitoring and medical diagnostics.
Organophotocatalysis
The compound’s potential as a visible-light organophotocatalyst has not been deeply explored but holds promise . Organophotocatalysts can drive chemical reactions using light energy, which is a sustainable alternative to traditional energy-intensive processes. This application could revolutionize synthetic chemistry, making it greener and more efficient.
Diuretic and Uricosuric Activities
Derivatives of the compound have shown potent diuretic and uricosuric activities in preclinical studies . These properties can be leveraged to develop new medications for conditions like hypertension and gout, where the excretion of excess fluids and uric acid from the body is beneficial.
Synthesis of New Materials
The compound’s structure allows for the synthesis of a new class of materials with unique optoelectronic properties . These materials can be used in the development of advanced electronic devices, such as OLEDs (organic light-emitting diodes), which are used in display and lighting technologies.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F2N2O6S/c25-14-1-5-16(6-2-14)27-23(29)12-28-11-22(35(31,32)17-7-3-15(26)4-8-17)24(30)18-9-20-21(10-19(18)28)34-13-33-20/h1-11H,12-13H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKBJXKFOABYDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC(=O)NC4=CC=C(C=C4)F)S(=O)(=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F2N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2956994.png)

![1-[(2,6-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2956997.png)
![3-Bromo-4-[1-[(2-chlorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyridine](/img/structure/B2956998.png)
![Ethyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carboxylate](/img/structure/B2956999.png)
![N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide dihydrochloride](/img/structure/B2957000.png)
![6-[[4-(3-methoxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2957004.png)


![1-butyl-4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2957009.png)


![3-ethoxy-N-[(4-methylphenyl)methyl]propan-1-amine](/img/structure/B2957013.png)